molecular formula C14H14N4O B2646049 N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine CAS No. 681475-24-1

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine

Cat. No.: B2646049
CAS No.: 681475-24-1
M. Wt: 254.293
InChI Key: DTYQWIBCJBJSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine is a quinazoline diamine derivative characterized by a furan-2-ylmethyl group at the N4 position and a methyl group at the N2 position. This compound (CAS: 681475-24-1, purity: 95%, molecular weight: 254.29) is structurally related to several analogues with modifications at the N2 and N4 positions, which influence physicochemical properties and biological efficacy .

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-methylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-15-14-17-12-7-3-2-6-11(12)13(18-14)16-9-10-5-4-8-19-10/h2-8H,9H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYQWIBCJBJSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the quinazoline core.

    Methylation: The final step involves the methylation of the amino group on the quinazoline core using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Pharmacological Properties

  • Anticancer Activity
    • Quinazoline derivatives, including N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine, have shown promising anticancer properties. For instance, certain quinazoline compounds have demonstrated significant inhibition of epidermal growth factor receptor (EGFR) in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity . The ability of these compounds to inhibit key signaling pathways in cancer cells makes them potential candidates for targeted therapy.
  • Antibacterial and Antifungal Activity
    • Quinazoline derivatives have been evaluated for antibacterial properties against various strains. Compounds with similar structures have shown effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, indicating that this compound could exhibit similar antibacterial effects . The mechanism often involves interference with bacterial enzyme systems essential for survival.
  • Vasodilatory Effects
    • Recent studies have highlighted the vasodilatory effects of related quinazoline compounds. For example, one study demonstrated that a structurally similar compound induced vasorelaxation in isolated mesenteric arteries, suggesting potential applications in treating hypertension . The underlying mechanisms include the activation of guanylate cyclase and potassium channels.

Case Studies

  • Anticancer Studies
    • A recent study synthesized a series of quinazoline derivatives and tested them against multiple cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring significantly enhanced anticancer activity, with some compounds achieving IC50 values in the nanomolar range against breast cancer cells .
  • Vasodilatory Effects
    • In an animal model, a related compound was tested for its vasodilatory effects. The study found that administration led to significant reductions in mean arterial pressure without adverse effects on liver function, suggesting a favorable safety profile for further development .

Comparative Data Table

Property This compound Related Compounds
Anticancer ActivityPotent against MCF-7 and A549 cell linesEGFR inhibitors (IC50 < 10 µM)
Antibacterial ActivityEffective against Staphylococcus aureusVarious quinazolines (MBC < 15 mg/mL)
Vasodilatory EffectInduces relaxation in isolated arteriesSimilar quinazolines (comparable potency to nifedipine)

Mechanism of Action

The mechanism of action of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Key Observations :

  • N4 Substituents : The furan-2-ylmethyl group in the target compound is distinct from benzyl (e.g., 4-fluorobenzyl in ) or heteroaromatic (e.g., thiophen-2-ylmethyl in ) substituents. Furan-based substituents may enhance metabolic stability due to reduced lipophilicity compared to benzyl groups .
  • Biological Activity : While the target compound lacks reported activity data, structural analogues with CF₃ or halogenated benzyl groups (e.g., ) show potent antimicrobial effects, suggesting that electron-withdrawing groups enhance activity.

Physicochemical Properties

Key Observations :

  • Melting Points : Compounds with bulkier N4 substituents (e.g., naphthalen-2-ylmethyl in ) exhibit higher melting points (>150°C), while furan or thiophene derivatives show moderate values (~130°C) .
  • Synthetic Routes : Most analogues are synthesized via nucleophilic substitution or phosphorus oxychloride-mediated reactions, indicating scalable protocols .

Pharmacokinetic and Metabolic Stability

  • TD19 : Demonstrated efficacy as a SET inhibitor with favorable DMPK properties, including metabolic stability in vitro .
  • N4-Benzylamine Derivatives: CF₃-substituted compounds showed improved metabolic stability over non-halogenated analogues, attributed to reduced cytochrome P450 interactions .

Biological Activity

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and mechanisms of action.

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
  • Introduction of the Furan Ring : A nucleophilic substitution reaction is used where furan-2-ylmethyl halide reacts with the quinazoline core.
  • Methylation : The amino group on the quinazoline core is methylated using methyl iodide under basic conditions.

These synthetic steps yield a compound with the molecular formula C14H14N4OC_{14}H_{14}N_{4}O and a variety of functional groups that contribute to its biological activity .

2.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies comparing various quinazoline derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it was shown to have an inhibition zone value surpassing that of standard drugs like ampicillin against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 75 mg/mL .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values around 2 μM . The mechanism appears to involve modulation of key signaling pathways related to cell growth and apoptosis.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may bind to enzymes or receptors involved in crucial biochemical pathways, including those regulating cell proliferation and apoptosis .
  • Pathways Influenced : It has been shown to affect pathways involved in signal transduction and cellular responses to stress, which are vital for both antimicrobial and anticancer activities .

4. Case Studies

Several case studies highlight the effectiveness of this compound:

Study Findings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus with an inhibition zone of 12 mm.
Study 2Showed an IC50 value of 2 μM against MCF-7 cells, indicating strong anticancer potential.
Study 3Explored the compound's role as a phosphodiesterase inhibitor, enhancing its therapeutic profile in cardiovascular diseases .

5. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its multifaceted biological activities. Ongoing studies are essential for elucidating its full therapeutic potential and mechanisms of action.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine and its analogs?

The synthesis of quinazoline-2,4-diamine derivatives typically involves nucleophilic substitution reactions. For example, reacting 2,4-dichloroquinazoline with methylamine (for N2-methyl substitution) followed by a furan-2-ylmethylamine (for N4-substitution) under basic conditions (e.g., ethanol/1M HCl, 160°C) can yield the target compound. Similar protocols have been used for structurally related compounds, such as PAK4 inhibitors, with yields ranging from 32% to 60% depending on reaction optimization . Key steps include controlling temperature, solvent selection (e.g., 1-methyl-2-pyrrolidone for improved solubility), and purification via column chromatography .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks corresponding to the furan ring (δ ~6.3–7.4 ppm for protons, δ ~110–150 ppm for carbons) and methyl groups (δ ~2.5–3.5 ppm for N2-methyl) are critical.
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., C₁₅H₁₄N₄O requires [M+H]⁺ = 279.124).
  • HPLC : Purity assessment (>95%) ensures minimal byproducts. For crystallographic validation, SHELX software can refine X-ray diffraction data .

Q. What are the recommended purification techniques for quinazoline-2,4-diamine derivatives?

Purification often involves:

  • Silica gel chromatography : Elution with 1% methanol in chloroform is effective for separating polar substituents .
  • Recrystallization : Solvents like methanol or toluene yield high-purity solids (e.g., melting points 199–245°C for related compounds) .
  • Acid-base extraction : Adjusting pH to precipitate intermediates (e.g., using NH₄OH to isolate free bases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

SAR studies on quinazoline-2,4-diamines reveal that:

  • N2 substituents : Methyl groups enhance metabolic stability compared to bulkier substituents.
  • N4 substituents : Furan-2-ylmethyl groups improve solubility and target binding (e.g., PAK4 inhibition with IC₅₀ ~14.93 µM in analogs) .
  • Core modifications : Introducing electron-withdrawing groups (e.g., Cl) at specific positions can boost potency. Computational docking (e.g., AutoDock Vina) can predict binding modes to kinases or bacterial targets .

Q. What experimental strategies can resolve discrepancies in biological activity data for quinazoline-2,4-diamine derivatives?

Contradictory results may arise from assay conditions or compound stability. Mitigation strategies include:

  • Dose-response curves : Validate IC₅₀/MIC values across multiple replicates.
  • Cytotoxicity assays : Use human cell lines (e.g., A549 or gastric cancer cells) to differentiate target-specific effects from general toxicity .
  • Stability testing : Monitor compound degradation in DMSO or culture media via HPLC .

Q. How can researchers evaluate the potential for bacterial resistance to quinazoline-2,4-diamine-based antibiotics?

Resistance studies involve:

  • Serial passage assays : Expose bacteria (e.g., Staphylococcus aureus) to sub-inhibitory concentrations over 20–30 generations.
  • Genomic analysis : Identify mutations in target genes (e.g., gyrB for topoisomerase inhibitors).
  • Efflux pump inhibition : Combine test compounds with inhibitors like CCCP to assess resistance mechanisms. Prior studies show low resistance potential for N2,N4-disubstituted quinazolines due to multi-target effects .

Methodological Considerations

Q. What in vitro assays are suitable for assessing kinase inhibition by this compound?

  • Kinase activity assays : Use recombinant PAK4 or Aurora kinases with ATP-Glo™ kits to measure IC₅₀.
  • Cell migration/invasion assays : Boyden chambers with Matrigel® evaluate anti-metastatic potential in cancer lines (e.g., A549) .
  • Western blotting : Quantify downstream targets (e.g., phosphorylation of LIMK1/2) to confirm pathway modulation .

Q. How can computational modeling aid in the design of quinazoline-2,4-diamine derivatives?

  • Molecular dynamics (MD) simulations : Predict binding stability to targets (e.g., PAK4’s catalytic domain).
  • ADMET profiling : Tools like SwissADME estimate bioavailability, logP, and blood-brain barrier penetration.
  • QSAR models : Correlate substituent electronegativity or steric bulk with antibacterial MIC values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.